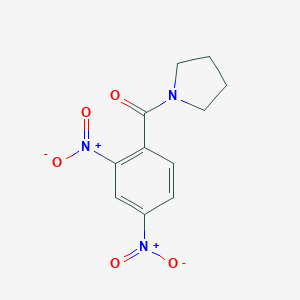
1-({2,4-bisnitrophenyl}carbonyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({2,4-bisnitrophenyl}carbonyl)pyrrolidine is an organic compound that features a dinitrophenyl group and a pyrrolidinyl group attached to a methanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2,4-bisnitrophenyl}carbonyl)pyrrolidine typically involves the reaction of 2,4-dinitrophenylhydrazine with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-({2,4-bisnitrophenyl}carbonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound can yield (2,4-diaminophenyl)(pyrrolidin-1-yl)methanone .
Applications De Recherche Scientifique
1-({2,4-bisnitrophenyl}carbonyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1-({2,4-bisnitrophenyl}carbonyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Chloro-4-nitrophenyl)(pyrrolidin-1-yl)methanone
- (4-Nitrophenyl)(pyrrolidin-1-yl)methanone
- (2-Chloro-5-nitrophenyl)(pyrrolidin-1-yl)methanone
Uniqueness
1-({2,4-bisnitrophenyl}carbonyl)pyrrolidine is unique due to the presence of both dinitrophenyl and pyrrolidinyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H11N3O5 |
|---|---|
Poids moléculaire |
265.22g/mol |
Nom IUPAC |
(2,4-dinitrophenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C11H11N3O5/c15-11(12-5-1-2-6-12)9-4-3-8(13(16)17)7-10(9)14(18)19/h3-4,7H,1-2,5-6H2 |
Clé InChI |
QCDRXWBOQJVWND-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1CCN(C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Solubilité |
39.8 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


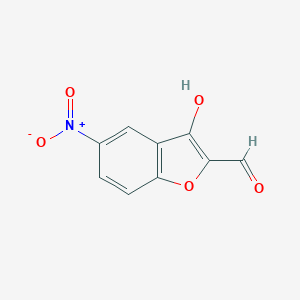
![Ethyl 2-chloro-5-(5-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoate](/img/structure/B416418.png)
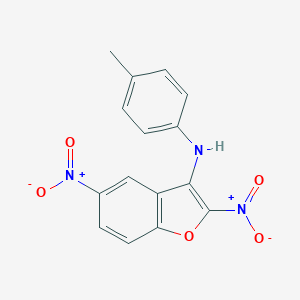
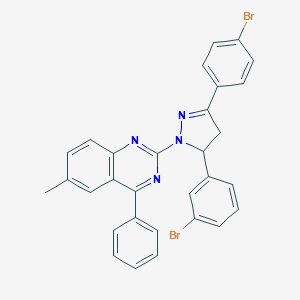
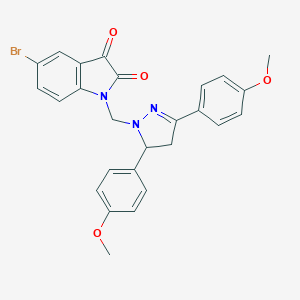
![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)propanamide](/img/structure/B416423.png)
![3-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)propanamide](/img/structure/B416424.png)
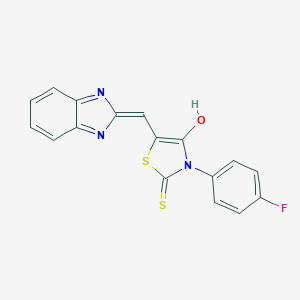
![(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-bromobenzamide](/img/structure/B416428.png)
![2-Amino-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B416429.png)
![4-bromo-N-[5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B416431.png)
![4-[4-(4-chlorophenyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B416434.png)
![1-[(4-CHLOROPHENYL)(PHENYL)METHYL]-4-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE](/img/structure/B416436.png)
![spiro[1H-indole-3,2'-3H-1,3-benzoxazine]-2,4'-dione](/img/structure/B416437.png)
